5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
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Overview
Description
5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and oxazole rings, followed by their coupling with pyrrolidine derivatives. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for thiophene synthesis and various carbonyl compounds for oxazole formation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole rings can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Oxazole Derivatives: Various oxazole-containing compounds are used in medicinal chemistry for their bioactivity.
Uniqueness
5-Propyl-3-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-5-12-10-13(19-23-12)15-6-3-8-21(15)18(22)14-11-16(24-20-14)17-7-4-9-25-17/h4,7,9-11,15H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBBLKVJAXOOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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